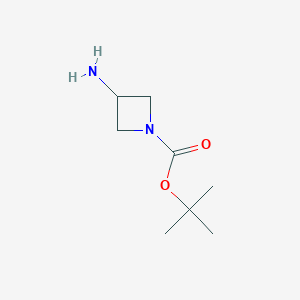
1-Boc-3-(amino)azetidine
Cat. No. B029716
Key on ui cas rn:
193269-78-2
M. Wt: 172.22 g/mol
InChI Key: WPGLRFGDZJSQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897635B2
Procedure details


Key: (a) benzhydrylamine, MeOH, 72 hours, 23° C., then reflux 72 hours; (b) MeOH, EtOH (1:1), Pd(OH)2 (20%), 12 hours; (c) Boc2, sat. NaHCO3, 24 hours; (d) MsCl, Et3N, CH2Cl2, 1 hour, 83%; (e) NaN3, DMF, 70° C., 72 hours, then H2, Pd—C (10%), MeOH, 5-6 hours, quantitative.














Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH2:14])(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:15]([Mg]Br)[CH:16]=[CH2:17].B1C2CCC[CH:21]1CCC2.[C:29]([O-:32])(O)=[O:30].[Na+].C([O-])([O-])=O.[K+].[K+].[CH3:40][N:41]([CH:43]=O)C>[OH-].[OH-].[Pd+2].[Pd].CO.C(Cl)Cl.CCN(CC)CC.CCO>[C:16]([O:32][C:29]([N:41]1[CH2:43][CH:1]([NH2:14])[CH2:40]1)=[O:30])([CH3:17])([CH3:21])[CH3:15] |f:3.4,5.6.7,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
Step Three
Step Four
Step Five
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
